molecular formula C11H10O4 B8779760 Methyl 4-methoxybenzofuran-2-carboxylate

Methyl 4-methoxybenzofuran-2-carboxylate

Cat. No. B8779760
M. Wt: 206.19 g/mol
InChI Key: XZVLNDRTNJDQHS-UHFFFAOYSA-N
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Patent
US07368572B2

Procedure details

To a suspension of methyl 4-methoxy-benzofuran-2-ylcarboxylate (206 mg, 1.0 mmol) in THF/methanol/water (6 ml, 1/1/1) was added 2M aqueous NaOH (1.0 ml) and refluxed until saponification was completed (˜3 h). The reaction mixture was acidified with 1M aqueous HCl (10 ml) and diluted with ethyl acetate (30 ml). The separated organic layer was washed with 1M aqueous HCl (30 ml), brine (30 ml), dried over sodium sulfate, and concentrated in vacuo to provide 4-methoxy-benzofuran-2-ylcarboxylic acid as a white solid (189 mg, 0.96 mmol), which was used without further purification.
Quantity
206 mg
Type
reactant
Reaction Step One
Name
THF methanol water
Quantity
6 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:12]([O:14]C)=[O:13])[O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1.[OH-].[Na+].Cl>C1COCC1.CO.O.C(OCC)(=O)C>[CH3:1][O:2][C:3]1[C:8]2[CH:9]=[C:10]([C:12]([OH:14])=[O:13])[O:11][C:7]=2[CH:6]=[CH:5][CH:4]=1 |f:1.2,4.5.6|

Inputs

Step One
Name
Quantity
206 mg
Type
reactant
Smiles
COC1=CC=CC2=C1C=C(O2)C(=O)OC
Name
THF methanol water
Quantity
6 mL
Type
solvent
Smiles
C1CCOC1.CO.O
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
Cl
Step Four
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxed until saponification
CUSTOM
Type
CUSTOM
Details
(˜3 h)
Duration
3 h
WASH
Type
WASH
Details
The separated organic layer was washed with 1M aqueous HCl (30 ml), brine (30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo

Outcomes

Product
Name
Type
product
Smiles
COC1=CC=CC2=C1C=C(O2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.96 mmol
AMOUNT: MASS 189 mg
YIELD: CALCULATEDPERCENTYIELD 96%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.